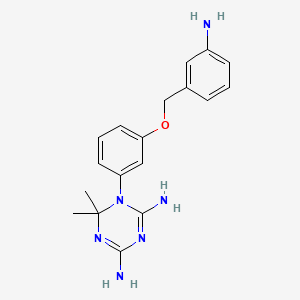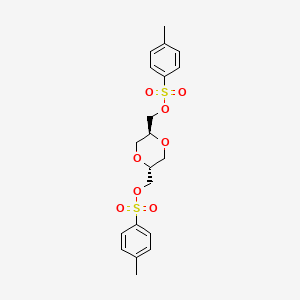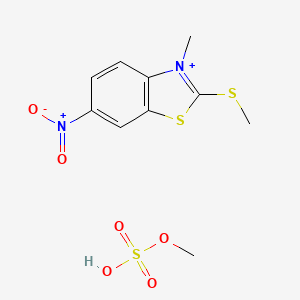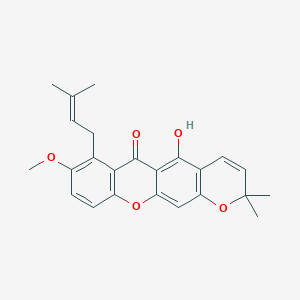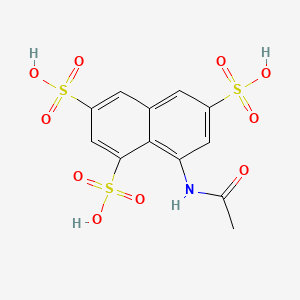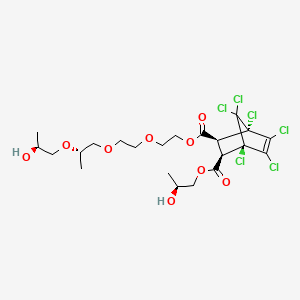
Bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro-, 2-(2-(2-(2-hydroxypropoxy)propoxy)ethoxy)ethyl 2-hydroxypropyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorendic anhydride, diethylene glycol, propylene oxide reaction product is a complex compound formed through the reaction of chlorendic anhydride with diethylene glycol and propylene oxide. This compound is primarily used in the production of unsaturated polyester resins, which are widely employed in various industrial applications due to their excellent mechanical properties, chemical resistance, and ease of processing .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of chlorendic anhydride, diethylene glycol, propylene oxide reaction product involves a condensation reaction. The process typically starts with the reaction of chlorendic anhydride with diethylene glycol and propylene oxide. The reaction is carried out under controlled conditions, usually at elevated temperatures ranging from 210°C to 225°C . The reaction mixture is heated in a reactor equipped with a distillation setup to remove water formed during the reaction, ensuring the formation of the desired polyester resin .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the precise control of reaction parameters such as temperature, pressure, and reactant ratios to achieve high yields and consistent product quality. The resulting polyester resin is then subjected to further processing, such as curing with styrene, to form thermoset resins with enhanced properties .
Análisis De Reacciones Químicas
Types of Reactions
Chlorendic anhydride, diethylene glycol, propylene oxide reaction product undergoes various chemical reactions, including:
Condensation Reactions: The primary reaction involved in its synthesis.
Cross-linking Reactions: During the curing process with styrene, the polyester resin undergoes cross-linking to form a thermoset network.
Common Reagents and Conditions
Reagents: Chlorendic anhydride, diethylene glycol, propylene oxide, and styrene.
Conditions: Elevated temperatures (210°C to 225°C), controlled pressure, and removal of water by distillation.
Major Products Formed
The major product formed from these reactions is an unsaturated polyester resin, which can be further cured to form thermoset resins with excellent mechanical and chemical properties .
Aplicaciones Científicas De Investigación
Chlorendic anhydride, diethylene glycol, propylene oxide reaction product has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of chlorendic anhydride, diethylene glycol, propylene oxide reaction product involves the formation of a cross-linked polymer network during the curing process. The molecular targets and pathways involved include:
Comparación Con Compuestos Similares
Similar Compounds
Phthalic Anhydride-Based Polyesters: These polyesters are similar in their use of anhydrides and diols but differ in their specific chemical structures and properties.
Maleic Anhydride-Based Polyesters: These compounds also involve the use of anhydrides and diols but have different reactivity and applications.
Uniqueness
Chlorendic anhydride, diethylene glycol, propylene oxide reaction product is unique due to its specific combination of reactants, which imparts superior flame resistance and chemical stability to the resulting polyester resin . This makes it particularly valuable in applications requiring high-performance materials with enhanced safety and durability .
Propiedades
Número CAS |
72066-76-3 |
|---|---|
Fórmula molecular |
C22H30Cl6O9 |
Peso molecular |
651.2 g/mol |
Nombre IUPAC |
2-O-[2-[2-[(2S)-2-[(2S)-2-hydroxypropoxy]propoxy]ethoxy]ethyl] 3-O-[(2S)-2-hydroxypropyl] (1S,2S,3R,4R)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate |
InChI |
InChI=1S/C22H30Cl6O9/c1-11(29)8-36-13(3)10-34-5-4-33-6-7-35-18(31)14-15(19(32)37-9-12(2)30)21(26)17(24)16(23)20(14,25)22(21,27)28/h11-15,29-30H,4-10H2,1-3H3/t11-,12-,13-,14-,15+,20-,21+/m0/s1 |
Clave InChI |
ODFZHUDSHBUSEJ-VGORAHFOSA-N |
SMILES isomérico |
C[C@@H](CO[C@@H](C)COCCOCCOC(=O)[C@@H]1[C@@H]([C@]2(C(=C([C@@]1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)OC[C@H](C)O)O |
SMILES canónico |
CC(COC(C)COCCOCCOC(=O)C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)OCC(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



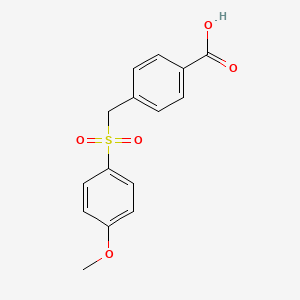
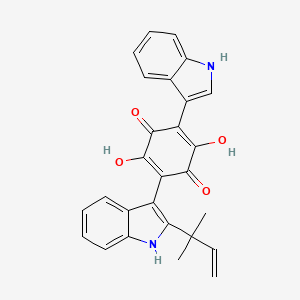
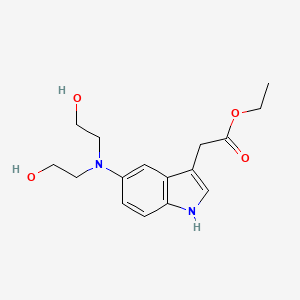
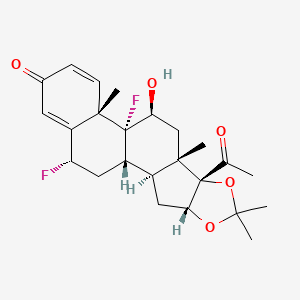

![[(3S,6S,7R,9R,10S,11S,12R,13S,14R)-2,6,9,11,13,14-hexahydroxy-11-[(2S)-1-hydroxypropan-2-yl]-3,7,10-trimethyl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate](/img/structure/B12792889.png)
